2-Iodo-7-methoxybenzo[d]thiazole
Overview
Description
“2-Iodo-7-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-iodo-5-methoxybenzo[d]thiazole involves the diazotization of the commercially available 6-methoxybenzo[d]thiazol-2-amine, followed by Sandmeyer iodination . This compound was then subjected to a Sonogashira cross-coupling reaction in the presence of 2.0 equivalents of ethynyltrimethylsilane to generate the protected alkyne .Physical and Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Anticancer Agents : A study found that 4-substituted methoxybenzoyl-aryl-thiazoles, structurally modified from 2-arylthiazolidine-4-carboxylic acid amides, showed improved antiproliferative activity against melanoma and prostate cancer cells. These compounds exert their anticancer activity through inhibition of tubulin polymerization (Lu et al., 2009).
Regulation of Cell Cycle and Apoptosis : Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine showed anti-cancer activity and induced G2/M cell cycle arrest. They also increased p53 levels in treated cells, leading to apoptosis through mitochondrial-dependent pathways (Kumbhare et al., 2014).
Antimicrobial and Anticancer Properties : Thiazolyl-ethylidene hydrazino-thiazole derivatives were effective against Gram-positive and Gram-negative bacteria and showed cytotoxic activities on various carcinoma cell lines (Al-Mutabagani et al., 2021).
Preparation of Benzothiazine Dioxides : Iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-Chloro-peroxybenzoic acid led to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).
Anticonvulsant Activity : 7-Alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, synthesized from 5-methoxybenzo[d]thiazol-2-amine, showed significant anticonvulsant activity in tests (Zhang et al., 2010).
Potential Radiotracers for Alzheimer's Disease : Benzothiazole derivatives based on the bithiophene structure were developed as potential beta-amyloid probes for imaging in Alzheimer's disease (Cui et al., 2010).
Synthesis and Biological Evaluation : Novel thiophene derivatives with moieties like sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene were synthesized, showing potential as anticancer agents (Ghorab et al., 2014).
Synthesis of 2,4-Disubstituted Thiazoles : 3-Iodobenzoic acid was used for the synthesis of 2,4-disubstituted thiazoles, showcasing its utility in creating novel compounds (Kazzouli et al., 2002).
5-Lipoxygenase Inhibitors : (Methoxyalkyl)thiazoles were identified as novel, orally active 5-lipoxygenase inhibitors, representing a new class of inhibitors with specific, enantioselective interactions with the enzyme (Bird et al., 1991).
Mechanism of Action
Target of Action
Thiazole derivatives, to which 2-iodo-7-methoxybenzo[d]thiazole belongs, have been found to exhibit a wide range of biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may play a role in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the effects would be varied and dependent on the specific target and biological context .
Biochemical Analysis
Biochemical Properties
2-Iodo-7-methoxybenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby affecting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in cell signaling. Moreover, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This compound can affect metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism. The interactions with cofactors and other enzymes further modulate its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters, influencing its intracellular concentration and subsequent biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-iodo-7-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANAKMPOGKSSRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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